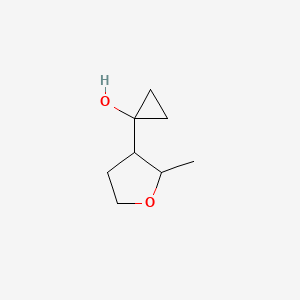

1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol

Beschreibung

1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol is a bicyclic compound featuring a tetrahydrofuran (oxygen-containing heterocycle) fused with a cyclopropanol moiety.

Eigenschaften

Molekularformel |

C8H14O2 |

|---|---|

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

1-(2-methyloxolan-3-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C8H14O2/c1-6-7(2-5-10-6)8(9)3-4-8/h6-7,9H,2-5H2,1H3 |

InChI-Schlüssel |

NWJXKVMFMCCXHW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(CCO1)C2(CC2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a tetrahydrofuran derivative, using reagents like diazomethane or other carbene sources . The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Analyse Chemischer Reaktionen

1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antifungal, antibacterial, and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Wirkmechanismus

The mechanism of action of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known to confer unique reactivity and stability to the compound, allowing it to participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

a.

- Key Features: A monocyclic cyclopentenol lacking the fused tetrahydrofuran and cyclopropane systems. The five-membered cyclopentenol ring exhibits lower ring strain compared to cyclopropanol.

- Synthesis : Prepared via aluminum hydride (AlH3) reduction of 3-methyl-2-cyclopenten-1-one in tetrahydrofuran (76% yield) . This straightforward reduction contrasts with the likely complex cyclopropanation steps required for the target compound.

- Applications: Cyclopentenols are intermediates in fragrance and pharmaceutical synthesis, leveraging their moderate reactivity .

b. 3-Propoxy-1H-pyrazol-5-amine (CAS: 1507045-56-8)

- Key Features : A pyrazole derivative with propoxy and amine groups. Unlike the target compound, it lacks strained rings but includes nitrogen-containing heterocycles.

- Status : Discontinued (CymitQuimica), suggesting niche applicability or synthesis challenges .

c. N-(5-Amino-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS: 953897-50-2)

- Key Features : Combines fluorophenyl, triazole, and acetamide groups. The presence of fluorine and multiple heteroatoms enhances bioactivity, making it relevant in medicinal chemistry.

- Purity : 98% (higher than the target compound’s 95%+) .

Physicochemical Properties

Biologische Aktivität

1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol is C8H14O2, with a molecular weight of approximately 142.19 g/mol. Its structure features a cyclopropane ring, which is known for its reactivity and ability to participate in various chemical transformations.

Biological Activity Overview

The biological activity of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol has been investigated primarily for its potential as an antimicrobial and anti-inflammatory agent. The following sections detail the findings from various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory effect observed at 50 µg/mL | |

| Staphylococcus aureus | Moderate inhibition at 25 µg/mL | |

| Candida albicans | No significant effect |

Case Study: Efficacy Against Bacterial Strains

In a controlled study, 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol was tested against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Properties

Research has also suggested that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophage cell lines.

Data Table: Cytokine Inhibition

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 10 | 45% |

| IL-6 | 20 | 60% |

| IL-1β | 15 | 50% |

The proposed mechanism of action for the biological activities of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol involves its interaction with cellular membranes and proteins. The cyclopropane moiety may facilitate binding to target sites, leading to alterations in cell signaling pathways associated with inflammation and microbial resistance.

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. Derivatives of this compound are being explored for enhanced biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.